molecular formula C26H26N4O3S2 B2956994 ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-38-8

ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2956994
CAS No.: 864927-38-8
M. Wt: 506.64
InChI Key: QJTNNUQLFGHRJK-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • 4-(Dimethylamino)benzamido substituent: This polar group at position 2 may enhance solubility and enable hydrogen bonding.
  • Ethyl ester functionality: The carboxylate ester at position 6 is a common feature in bioactive compounds, influencing pharmacokinetics.

While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., thieno-pyridines, benzothiazole derivatives) are frequently studied for antimicrobial, anticancer, or kinase-inhibitory properties .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S2/c1-4-33-26(32)30-14-13-18-21(15-30)35-25(22(18)24-27-19-7-5-6-8-20(19)34-24)28-23(31)16-9-11-17(12-10-16)29(2)3/h5-12H,4,13-15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTNNUQLFGHRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the benzothiazole and thieno[2,3-c]pyridine moieties suggests potential interactions with enzymes and receptors involved in cancer and neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring benzothiazole derivatives. For instance, a study demonstrated that benzothiazole derivatives exhibited cytostatic activities against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells.

Case Study: Sulforhodamine B Assay

In a specific study using the Sulforhodamine B (SRB) assay, compounds structurally related to this compound showed significant anticancer activity against lung cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM in certain derivatives .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related thiazole derivatives has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity TypeObserved EffectReference
AnticancerCytostatic effects; apoptosis induction
AntimicrobialSignificant antibacterial activity
Enzyme InhibitionPotential inhibition of kinases

Comparison with Similar Compounds

Key Observations:

Compared to tetrahydropyrimidines , the fully aromatic thieno-pyridine core may reduce conformational flexibility, affecting target binding.

Substituent Effects: The 4-(dimethylamino)benzamido group distinguishes it from analogs with simpler amides (e.g., trimethoxybenzylidene in ). This substituent’s electron-donating dimethylamino group could enhance solubility and modulate electronic interactions. Unlike compounds with bromoethoxy or cyano groups , the target lacks halogens or nitriles, which often influence reactivity and metabolic stability.

Synthetic Routes :

  • The use of cesium carbonate (Cs₂CO₃) and DMF in related syntheses suggests that mild, base-mediated conditions might be applicable for the target compound.
  • Contrastingly, analogs requiring thionyl chloride or reflux conditions highlight variability in stability requirements during synthesis.

Research Findings and Implications

Structural Similarity and Chemoinformatics

  • Similarity Coefficients : Binary fingerprint analysis (Tanimoto coefficients) could quantify structural overlap with analogs like thiazolo-pyrimidines or imidazo-pyridines , though direct data is unavailable .
  • Hypothetical Bioactivity: Benzothiazole-containing compounds often exhibit kinase inhibition or antimicrobial activity.

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